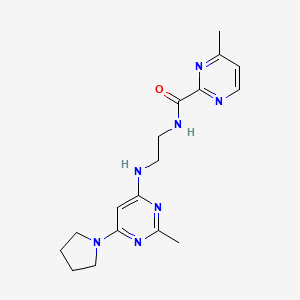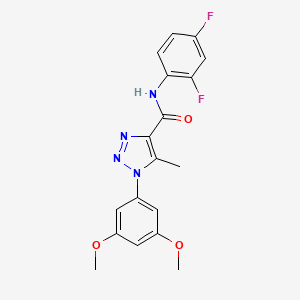![molecular formula C16H16N4OS B2896577 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2379997-36-9](/img/structure/B2896577.png)
1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridopyrimidine core, which is fused with a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide in butanol under reflux . The methylsulfanyl group can be introduced through the reaction of the intermediate with methylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid for oxidation of the methylsulfanyl group.
Substitution: Electrophilic reagents like halogens or nitro groups for substitution on the phenyl ring.
Cyclization: Sodium methoxide in butanol for cyclization reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Substituted Phenyl Derivatives: From electrophilic substitution reactions.
Fused Heterocycles: From cyclization reactions.
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, showing activity against various cancer cell lines.
Biological Research: The compound is used to investigate its effects on protein kinases and other molecular targets.
Chemical Biology: It serves as a tool compound to study the biological pathways involving pyridopyrimidines.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: Another class of kinase inhibitors with potential anticancer properties.
Uniqueness
1-[4-(Methylsulfanyl)phenyl]-2-({pyrido[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfanyl group and the ethan-1-ol moiety enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Propiedades
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-22-12-4-2-11(3-5-12)15(21)9-18-16-13-6-7-17-8-14(13)19-10-20-16/h2-8,10,15,21H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEZTRSHDJISJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)

![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2896510.png)
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
